1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-5-3-12(4-6-13)8-16(23)22-10-15(11-22)24-14-2-1-7-21-9-14/h1-7,9,15H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGMYIGXGVTRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the pyridine derivative and the azetidine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the pyridine ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and materials science.
Biology: In biological research, 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of drugs for conditions such as inflammation, cancer, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyridine ring may participate in hydrogen bonding or other interactions. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several pharmacologically active molecules:
Key Comparisons
Core Heterocycles Azetidine vs. Smaller rings may reduce off-target interactions but limit hydrogen bonding . Pyridine-Oxy Linkage: The pyridin-3-yloxy group differentiates it from UDO and UDD, which have direct pyridine-piperazine bonds. This ether linkage may alter solubility and electron distribution .
Substituent Effects
- Trifluoromethyl Group : Ubiquitous in analogs (e.g., UDO, 7f, MK29), this group enhances membrane permeability and resistance to oxidative metabolism. However, its position (para vs. meta) affects target binding; para-substituted phenyl groups (as in the target compound) are common in CYP51 inhibitors .
- Sulfonyl and Tetrazolylthio Groups : Present in ’s derivatives, these groups improve antifungal activity but may increase molecular weight and reduce bioavailability compared to the target’s simpler azetidine-pyridine system .
Synthetic Routes Microwave-assisted synthesis (e.g., ) and coupling reactions (e.g., TBTU-mediated amidation in ) are standard for ethanone derivatives. The target compound likely requires similar methods, though its azetidine ring synthesis may involve specialized cyclization steps .
Pharmacological Performance
- Enzyme Inhibition : UDO and UDD show T. cruzi inhibition via CYP51 targeting. The target compound’s azetidine group could modulate selectivity for similar enzymes .
- Antimicrobial Activity : and highlight substituent-dependent efficacy. The target’s lack of sulfonyl/tetrazole groups may reduce antifungal potency but lower toxicity risks .
Physical Properties
- Melting points for analogs range from 123–167°C (), influenced by sulfonyl groups and aromatic stacking. The target compound’s melting point is unlisted but likely lower due to reduced symmetry .
Research Implications
- Structure-Activity Relationships (SAR) : The azetidine core merits exploration in CYP51 inhibition assays to compare with piperazine-based UDO/UDD.
- Pharmacokinetics : The smaller azetidine ring may improve blood-brain barrier penetration but require formulation optimization for stability.
Biological Activity
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20N2O3
- Molecular Weight : 360.4 g/mol
- CAS Number : 1903199-34-7
The compound's biological activity is primarily attributed to its structural components, which enable interactions with various biological targets. The pyridine and trifluoromethyl groups are known to enhance lipophilicity and bioavailability, potentially allowing for better interaction with cellular membranes and receptors.
Antimicrobial Activity
Recent studies have indicated that derivatives of trifluoromethyl phenyl compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported . The compound's structure suggests it may also possess similar antimicrobial properties.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as phosphodiesterase inhibitors, which play a crucial role in various signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling processes .
Study on Antibacterial Properties
A comprehensive study on a series of trifluoromethyl phenyl derivatives demonstrated their potent antibacterial activity. Compounds were tested for their ability to inhibit bacterial growth, with some showing bactericidal effects and moderate inhibition of biofilm formation .
| Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| Compound 59 | 0.5 | Yes | Moderate |
| Compound 74 | 0.8 | Yes | Moderate |
Phosphodiesterase Inhibition
Another study highlighted the potential of azetidine derivatives as phosphodiesterase inhibitors. These compounds were shown to increase intracellular cyclic AMP levels, suggesting a mechanism for their therapeutic effects in conditions like asthma and erectile dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
